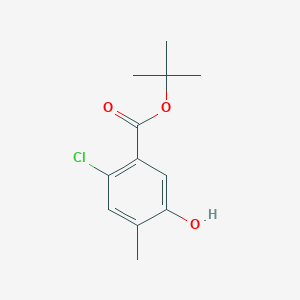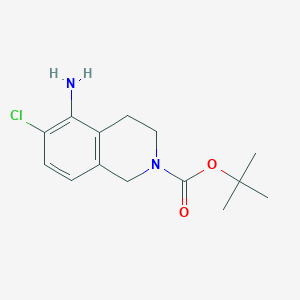
Tert-butyl 5-amino-6-chloro-3,4-dihydroisoquinoline-2(1h)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chloro substituent on the tetrahydroisoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline: The parent compound without the tert-butyl ester, amino, and chloro substituents.
5-Amino-6-chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the tert-butyl ester group.
Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but without the chloro substituent.
Uniqueness
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the combination of the tert-butyl ester, amino, and chloro groups on the tetrahydroisoquinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
tert-butyl 5-amino-6-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-9(8-17)4-5-11(15)12(10)16/h4-5H,6-8,16H2,1-3H3 |
InChIキー |
SAJZSDBAGGNASJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
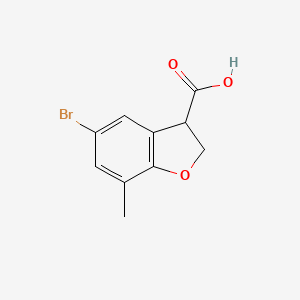
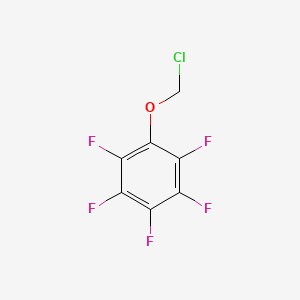
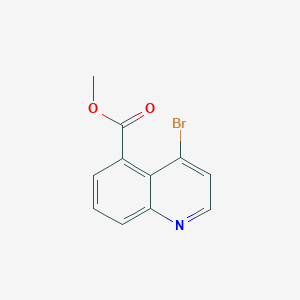
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)

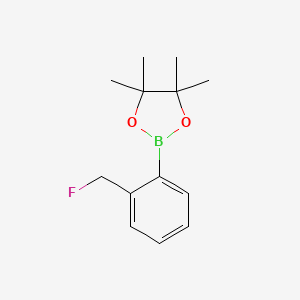
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
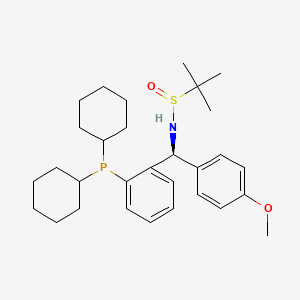
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
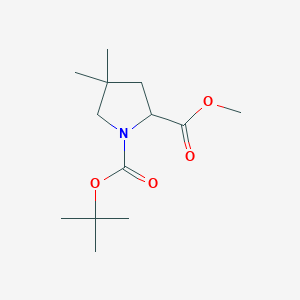
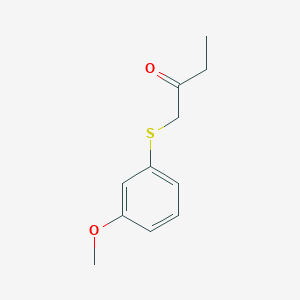
![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
